5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Biological Activity
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the CAS number 1358482-04-8, is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C25H22N4O3, with a molecular weight of 426.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core, which is significant in medicinal chemistry due to its diverse biological activities.
Pharmacological Activities
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Pyrazolo derivatives are known to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
- Antimicrobial Properties : The heterocyclic nature of the compound suggests potential antibacterial activity, particularly against bacteria that do not affect human cells, making it a candidate for targeted antibacterial therapies .
- Neurological Effects : Some pyrazolo compounds have shown promise in treating central nervous system disorders such as schizophrenia and depression by modulating neurotransmitter systems .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : There is potential for intercalation into DNA or RNA structures, affecting gene expression and cellular replication processes.
Research Findings
Several studies have explored the biological activity of related compounds, contributing to our understanding of the potential effects of this compound:
Case Studies
In one notable study involving a series of pyrazolo derivatives, researchers found that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like cisplatin. This highlights the importance of structural optimization in developing effective anticancer agents.
Properties
CAS No. |
1358921-87-5 |
---|---|
Molecular Formula |
C26H24N4O3 |
Molecular Weight |
440.503 |
IUPAC Name |
5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
MXZYEWWFSKECDR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O |
solubility |
not available |
Origin of Product |
United States |
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